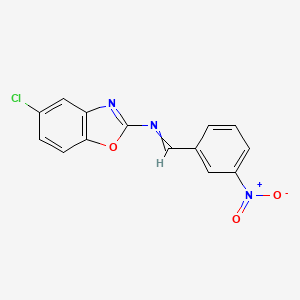
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Formation of Methanimine: The methanimine linkage is formed by the condensation of the benzoxazole derivative with a nitro-substituted benzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The methanimine linkage can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-aminophenyl)methanimine.
Substitution: Formation of various substituted benzoxazole derivatives.
Condensation: Formation of Schiff bases or other condensation products.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the nitro group may also contribute to the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenylmethanimine: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(5-Bromo-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine: The bromo group may impart different chemical properties compared to the chloro group.
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine: The position of the nitro group on the phenyl ring may affect the compound’s reactivity and biological activity.
Uniqueness
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is unique due to the specific combination of functional groups and their positions on the benzoxazole and phenyl rings. This unique structure may result in distinct chemical reactivity and biological properties compared to similar compounds.
特性
CAS番号 |
114424-80-5 |
|---|---|
分子式 |
C14H8ClN3O3 |
分子量 |
301.68 g/mol |
IUPAC名 |
N-(5-chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-4-5-13-12(7-10)17-14(21-13)16-8-9-2-1-3-11(6-9)18(19)20/h1-8H |
InChIキー |
CGOUTXROBYPCSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=NC3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



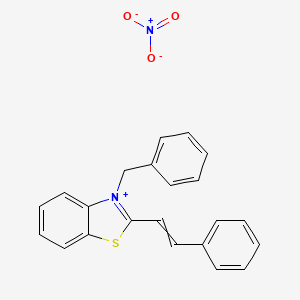
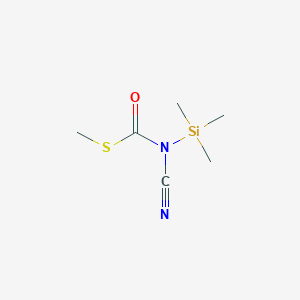
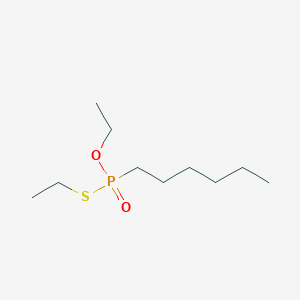


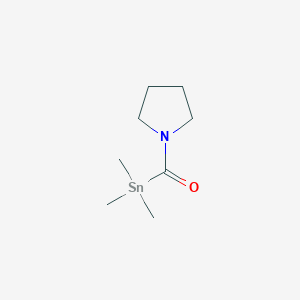
![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
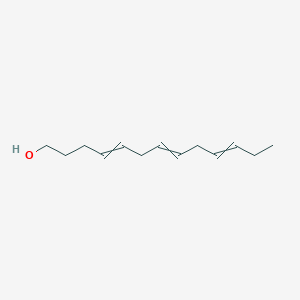
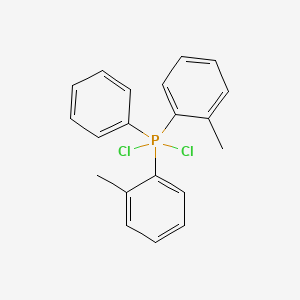
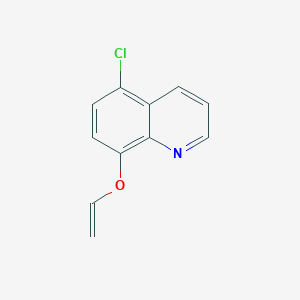
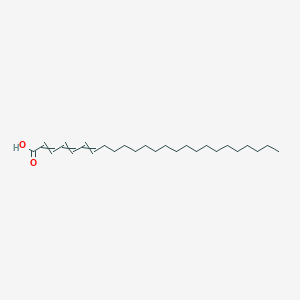
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

